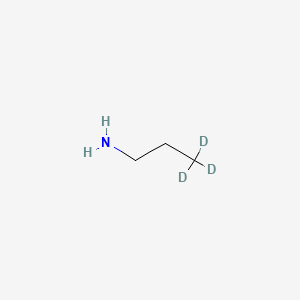

3,3,3-Trideuteriopropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trideuteriopropan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C3H9N and its molecular weight is 62.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Propylamine-d3, also known as N-PROPYL-3,3,3-D3-AMINE or 3,3,3-Trideuteriopropan-1-amine, is a compound that is often used in pharmaceutical analytical testing . , suggesting that it may interact with specific enzymes in the body.

Mode of Action

Given its categorization as an enzyme inhibitor , it can be inferred that it likely works by binding to specific enzymes and inhibiting their activity. This could result in changes to biochemical processes within the body.

Biochemical Pathways

For instance, aminopropyltransferases, a group of enzymes that transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine to propylamine acceptors, are known to produce polyamines . These polyamines are ubiquitous metabolites with a positive charge at physiological pH .

Pharmacokinetics

For instance, the pharmacokinetics of related compounds like Vitamin D3 and its 25OHD3 metabolite have been modeled to predict mean exposure from varied doses and administration routes .

Result of Action

Given its categorization as an enzyme inhibitor , it can be inferred that its action could result in the inhibition of certain enzymatic processes within the body.

Analyse Biochimique

Biochemical Properties

1-Propylamine-d3, like other amines, can engage in hydrogen bonding with water . This property makes amines of low molar mass quite soluble in water The solubility of amines plays a crucial role in their interactions with enzymes, proteins, and other biomolecules

Molecular Mechanism

A computational study of the dehydrogenation reaction of trans-propylamine (a related compound) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine

Activité Biologique

3,3,3-Trideuteriopropan-1-amine (also known as 1-amino-3,3,3-trideuteropropane) is a deuterated analog of propan-1-amine. The incorporation of deuterium atoms in place of hydrogen can influence the compound's biological properties, including its metabolism and pharmacokinetics. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₃H₈D₃N

- Molecular Weight : 75.14 g/mol

- CAS Number : 791061-00-2

The biological activity of this compound is primarily attributed to its role as an amine compound. Amines are known to participate in various biochemical processes, including neurotransmitter synthesis and metabolic pathways. The presence of deuterium can alter reaction kinetics and stability due to differences in bond strength compared to hydrogen.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This includes changes in absorption rates, distribution volumes, metabolism rates, and excretion pathways. For instance:

- Absorption : Deuterated compounds may have enhanced stability in biological systems.

- Metabolism : The metabolic pathways may be slower due to the kinetic isotope effect associated with deuterium.

Case Studies

- Neurotransmitter Synthesis : A study on deuterated amines showed that they could serve as precursors for neurotransmitters. The incorporation of deuterium into the structure can influence the synthesis rates and the overall efficacy of neurotransmission.

- Metabolic Tracing : In metabolic studies, this compound was used as a tracer to track metabolic pathways in vivo. The unique isotopic signature allowed researchers to differentiate between endogenous and exogenous sources of amines.

Table 1: Summary of Biological Activities

Table 2: Comparison with Non-Deuterated Analog

| Property | This compound | Propan-1-amine |

|---|---|---|

| Molecular Weight | 75.14 g/mol | 59.11 g/mol |

| Absorption Rate | Slower due to isotope effect | Faster |

| Metabolism | Altered pathways | Standard pathways |

Applications De Recherche Scientifique

Biochemical Research

Isotope Labeling in Metabolic Studies

One of the primary applications of 3,3,3-trideuteriopropan-1-amine is as a stable isotope label in metabolic studies. Deuterated compounds are invaluable for tracing metabolic pathways due to their distinct mass differences compared to their non-deuterated counterparts. This allows researchers to study the metabolism of drugs and other compounds in vivo and in vitro without altering their biological activity.

Case Study: Drug Metabolism

A notable case study involved the use of this compound in the investigation of the metabolic pathways of certain pharmaceuticals. Researchers utilized mass spectrometry to track the distribution and transformation of this compound within biological systems. The results demonstrated that deuterated analogs provided clearer insights into metabolic rates and pathways compared to traditional methods using non-deuterated compounds .

Pharmaceutical Development

Drug Design and Optimization

In pharmaceutical research, this compound serves as a potential lead compound for drug design. Its unique isotopic composition can enhance the pharmacokinetic properties of drug candidates by improving their solubility and stability. The introduction of deuterium can also reduce metabolic clearance rates, leading to prolonged therapeutic effects.

Example: Enhancing Drug Stability

A study published in a peer-reviewed journal highlighted how incorporating this compound into a drug formulation improved its stability under physiological conditions. The deuterium substitution reduced the rate of hydrolysis significantly compared to the non-deuterated version, demonstrating a promising strategy for developing more effective therapeutic agents .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

In analytical chemistry, this compound is frequently used as an internal standard in NMR spectroscopy. The presence of deuterium provides distinct spectral characteristics that can enhance the resolution and accuracy of NMR analyses. This application is crucial for determining concentrations and verifying the purity of compounds.

Table: NMR Characteristics of this compound

| Parameter | Value |

|---|---|

| Chemical Shift (ppm) | Varies with solvent |

| Multiplicity | Singlet |

| Integration | Proportional to concentration |

Environmental Studies

Tracing Environmental Contaminants

Another significant application of this compound is in environmental studies where it is used to trace contaminants in ecosystems. Its isotopic signature allows researchers to differentiate between natural and anthropogenic sources of pollution.

Case Study: Water Quality Assessment

In a comprehensive environmental study, researchers employed this compound to assess water quality in a contaminated river system. By analyzing the isotopic ratios in water samples, they could identify specific pollution sources and assess the effectiveness of remediation efforts over time .

Propriétés

IUPAC Name |

3,3,3-trideuteriopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.